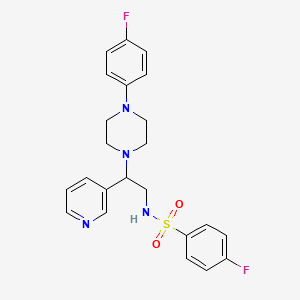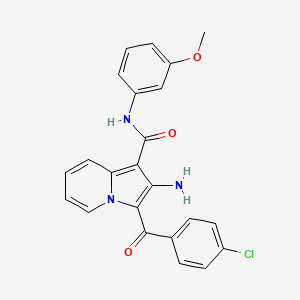![molecular formula C17H13F2N3O2 B2379556 N-[5-(2,4-dimetilfenil)-1,3,4-oxadiazol-2-il]-2,6-difluorobenzamida CAS No. 891114-16-2](/img/structure/B2379556.png)
N-[5-(2,4-dimetilfenil)-1,3,4-oxadiazol-2-il]-2,6-difluorobenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide: is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 2,4-dimethylphenyl group and a 2,6-difluorobenzamide group attached to the oxadiazole ring
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as fluorescence or conductivity.
Biology:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Enzyme Inhibition: It can act as an inhibitor of specific enzymes, making it useful in biochemical studies.
Medicine:
Anticancer Activity: Research has indicated that the compound may possess anticancer properties, making it a candidate for further investigation in cancer therapy.
Drug Development: It can serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry:
Pesticides: The compound can be used in the formulation of pesticides due to its potential insecticidal properties.
Dyes and Pigments: It can be utilized in the synthesis of dyes and pigments for various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction between 2,4-dimethylphenylhydrazine and a suitable carboxylic acid derivative can yield the desired oxadiazole ring.
Attachment of the Benzamide Group: The 2,6-difluorobenzamide group can be introduced through a coupling reaction, such as the reaction of the oxadiazole intermediate with 2,6-difluorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods:
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and purification techniques to streamline the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the oxadiazole ring or the benzamide group. Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: The fluorine atoms on the benzamide group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Formation of carboxylic acids or ketones from the methyl groups.
Reduction: Formation of amines or alcohols from the oxadiazole or benzamide groups.
Substitution: Formation of substituted benzamides with different nucleophiles.
Mecanismo De Acción
The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects.
Pathways Involved: The compound can interfere with signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and survival. By inhibiting this pathway, the compound can induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine: This compound shares the oxadiazole core and the 2,4-dimethylphenyl group but differs in the substituents on the benzamide group.
N-(2,4-Dimethylphenyl)formamide: This compound lacks the oxadiazole ring but contains the 2,4-dimethylphenyl group and a formamide group.
Uniqueness:
Structural Features: The presence of both the oxadiazole ring and the 2,6-difluorobenzamide group makes N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide unique compared to other similar compounds.
Biological Activity: The combination of these structural features contributes to its distinct biological activities, such as anticancer and antimicrobial properties.
Propiedades
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2/c1-9-6-7-11(10(2)8-9)16-21-22-17(24-16)20-15(23)14-12(18)4-3-5-13(14)19/h3-8H,1-2H3,(H,20,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYMQZBXZHBWOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(C=CC=C3F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-bromobenzenesulfonyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2379474.png)


![[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2379477.png)



![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2379483.png)

![4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride](/img/structure/B2379486.png)

![3-Benzyl-8-azabicyclo[3.2.1]octane](/img/structure/B2379495.png)
![2-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2379496.png)
